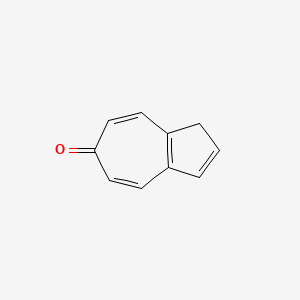

Azulen-6(1H)-one

Description

Structure

3D Structure

Properties

CAS No. |

63752-83-0 |

|---|---|

Molecular Formula |

C10H8O |

Molecular Weight |

144.17 g/mol |

IUPAC Name |

1H-azulen-6-one |

InChI |

InChI=1S/C10H8O/c11-10-6-4-8-2-1-3-9(8)5-7-10/h1-2,4-7H,3H2 |

InChI Key |

XSMSTQSVQQXTED-UHFFFAOYSA-N |

Canonical SMILES |

C1C=CC2=C1C=CC(=O)C=C2 |

Origin of Product |

United States |

Mechanistic Investigations and Chemical Reactivity of Azulen 6 1h One Systems

Mechanistic Pathways in Azulenone Formation

The synthesis of the azulenone core is often a complex process involving intricate mechanistic pathways. Researchers have explored various routes, including those involving unusual bond cleavages, radical cation intermediates, and catalyzed cascade reactions, to construct this valuable chemical scaffold.

The formation of the azulenone framework can proceed through unconventional reaction pathways, a notable example being the strategic cleavage of carbon-oxygen (C-O) bonds. In the context of complex natural product synthesis, such as that of guanacastepene A, the construction of the key azulenone core has been approached through methods that involve thermally generated C-O bond cleavage. researchgate.net While direct mechanistic studies on C-O bond cleavage leading specifically to azulen-6(1H)-one are not extensively detailed in the provided results, the principle of utilizing such bond fissions in the broader synthesis of azulenones is an established strategy. researchgate.net General strategies for metal-free C-O bond cleavage, for instance in the synthesis of oxazoles, highlight the possibility of activating otherwise stable bonds under specific reaction conditions, a principle that can be extrapolated to the formation of complex cyclic systems like azulenones. rsc.org The cleavage of C-O bonds within cyclic ethers like THF and 1,4-dioxane, facilitated by reagents such as bromo-boron subphthalocyanine, further illustrates that C-O bond scission is a viable transformation under specific, often non-obvious, conditions. mdpi.com

Radical cation intermediates play a significant role in the chemistry of azulenes, including their formation and rearrangement. mdpi.comresearchgate.net While less common than electrophilic substitutions, radical or radical cationic reactions provide unique pathways for azulene (B44059) chemistry. mdpi.com For instance, the Scholl oxidation of 1,2,3-triarylazulenes can lead to the formation of azulen-1(8aH)-ones through a radical cation mechanism under basic conditions. rsc.org The initial step in this process is believed to be the abstraction of an electron from the substrate. rsc.org The distribution of spin density in the resulting intermediate radical cations is a key factor in determining the subsequent reaction pathways, including potential 1,2-phenyl shifts and cyclization events. rsc.org

DFT (Density Functional Theory) calculations have been employed to study the complex potential energy surfaces of azulene radical cations and their isomerization to species like the naphthalene (B1677914) radical cation. aip.orgresearchgate.net These studies reveal that the azulene ion can be a key intermediate in complex fragmentation and rearrangement pathways. aip.org The interconversion of various azulyl radicals through hydrogen shifts has also been examined, with some pathways being competitive with rearrangement mechanisms. researchgate.net

Lewis acid catalysis is a powerful tool in organic synthesis, and it plays a crucial role in various reactions leading to azulene and azulenone systems. Lewis acids such as tin(IV) chloride (SnCl4) and aluminum chloride (AlCl3) are effective catalysts for the reaction of azulenes with dicarboxylic acid derivatives. researchgate.net In these reactions, the Lewis acid activates the carbonyl group, facilitating electrophilic attack by the electron-rich azulene ring. The reaction can lead to a mixture of products, including gem-di-(azulen-1-yl)-lactones and di-(1-azulenoyl) ketones, with the product distribution being influenced by the choice of Lewis acid. researchgate.net

The interaction between a Lewis acid and a carbonyl compound can lead to the formation of a Lewis pair, which significantly alters the reactivity of the carbonyl species. Theoretical and experimental studies have shown that in the presence of a Lewis acid like iron(III) chloride (FeCl3), a pairwise interaction with the carbonyl group dominates at a 1:1 stoichiometry. researchgate.net This activation is fundamental to many carbon-carbon bond-forming reactions. The development of chiral Lewis acid catalysts has also enabled enantioselective syntheses, where the reversal of enantioselectivity can sometimes be achieved by changing the metal center of the Lewis acid catalyst, highlighting the intricate role of the catalyst-substrate complex. chemrxiv.org

Cascade reactions, where a series of intramolecular transformations occur in a single synthetic operation, provide an efficient route to complex molecules like azulenones. A one-pot enantioselective synthesis of cis-substituted 2,3-dihydrothis compound has been described, which proceeds through a cascade sequence. researchgate.net This sequence involves an organocatalyzed asymmetric Michael reaction to form a chiral intermediate, followed by oxidative dearomatization, conjugate addition, electrocyclic ring opening, and nitrous acid elimination to construct the annulated tropone (B1200060) system. researchgate.net Similarly, one-pot Suzuki-Miyaura coupling/aldol (B89426) condensation cascade reactions have been utilized to synthesize benzotropone-annulated 1-azaazulenes. researchgate.net

Thermolysis of azulene precursors can also lead to the formation of azulene derivatives, sometimes through surprising rearrangements. For instance, the thermolysis of certain endoperoxides derived from benzotropone can result in the formation of rearranged products with different skeletons, in addition to the expected tropolone (B20159) derivatives. researchgate.net The surprising formation of highly substituted azulenes has also been observed upon thermolysis of certain precursors. semanticscholar.org These transformations often involve complex, high-energy pathways that are accessible under thermal conditions.

Reactivity and Chemical Transformations of the Azulenone Core

The azulenone core possesses a distinct pattern of reactivity, largely dictated by the electronic properties of the fused five- and seven-membered ring system. The polarization of the π-electrons towards the five-membered ring results in a significant dipole moment and a clear differentiation in the reactivity of various positions around the azulene framework.

The general reactivity pattern of the azulene nucleus is characterized by electrophilic substitution at the 1- and 3-positions of the five-membered ring and nucleophilic attack at the 2-, 4-, 6-, and 8-positions of the seven-membered ring. mdpi.comresearchgate.net This reactivity is a direct consequence of the electronic structure of azulene, which can be viewed as a resonance hybrid of neutral and ionic forms, with the five-membered ring bearing a partial negative charge and the seven-membered ring a partial positive charge. mdpi.comresearchgate.net

Electrophilic Attack: The highest electron density in the azulene system is located at the C1 and C3 positions, making them the most susceptible to attack by electrophiles. mdpi.com A wide variety of electrophilic substitution reactions have been reported at these positions. chalmers.semdpi.com While less common, electrophilic attack at the C2 position can be achieved if the more reactive C1 and C3 positions are blocked and the ring is activated by electron-donating groups. mdpi.com

Nucleophilic Attack: The electron-deficient nature of the seven-membered ring makes it susceptible to nucleophilic attack. Nucleophiles tend to add to the 2-, 4-, 6-, and 8-positions. mdpi.commdpi.com The presence of electron-withdrawing groups on the five-membered ring can enhance the electrophilicity of the seven-membered ring, facilitating nucleophilic attack. mdpi.comsciforum.net Vicarious nucleophilic substitution (VNS) of hydrogen is a notable reaction in this class, allowing for the introduction of substituents at the 4- and 6-positions. sciforum.net

The following table summarizes the general reactivity patterns of the azulene core:

| Position(s) | Type of Reaction | Reactivity | Notes |

| 1, 3 | Electrophilic Substitution | High | Most favored positions for electrophilic attack due to high electron density. mdpi.commdpi.com |

| 2 | Electrophilic Substitution | Low | Possible if positions 1 and 3 are blocked and the ring is activated. mdpi.com |

| 2, 4, 6, 8 | Nucleophilic Addition/Substitution | Moderate | Favored positions for nucleophilic attack due to the electron-deficient nature of the seven-membered ring. mdpi.commdpi.com |

Ring Transformation and Rearrangement Reactions (e.g., Acid-mediated processes)

The structural framework of this compound and its derivatives is susceptible to various rearrangement and transformation reactions, often facilitated by acidic conditions. These reactions can lead to the formation of complex polycyclic structures.

One notable example is the synthesis of polysubstituted 1,1,2,3-tetraarylazulen-6-ones, which proceeds through a ring-opening and scaffold rearrangement of spirocycles. This transformation is carried out in the presence of ferric chloride under ambient conditions. nih.gov Mechanistic studies, including control experiments and theoretical calculations, suggest that this reaction likely proceeds via a radical cation mechanism. The electronic distribution of the radical cation intermediate is believed to govern this oxidative rearrangement, favoring it over simple dehydrogenation. nih.gov

Furthermore, acid-mediated tandem recyclization/cyclization reactions of certain dihydroindeno[1,2-b]pyridines can lead to the formation of benzo[a]azulene-6,10-dione derivatives. lu.lv This highlights the utility of acid-catalyzed rearrangements in constructing complex azulene-based ring systems from appropriately functionalized precursors.

A one-pot enantioselective synthesis of cis-substituted 2,3-dihydrothis compound has also been described. This cascade reaction involves an organocatalyzed asymmetric Michael reaction to form a highly optically pure nitrobutylphenol intermediate. This intermediate is then converted into an annulated tropone species through a sequence of oxidative dearomatization, conjugate addition, electrocyclic ring opening, and nitrous acid elimination within the same reaction vessel. researchgate.net This method is applicable to both aliphatic and aromatic nitroalkenes and various phenylpropionaldehydes. researchgate.net

In some cases, the oxidation of 1,2,3-triarylazulenes can lead to the formation of azulen-1(8aH)-ones. This unexpected oxidation involves a 1,2-aryl shift, oxidation at the most electron-rich position of the azulene core, and the formation of a new C–C bond between adjacent phenyl groups. rsc.org

Oxidative Annulation Reactions (e.g., [2+2+2] Annulation)

Oxidative annulation reactions provide a powerful tool for the construction of complex fused-ring systems incorporating the this compound core. These reactions often involve transition metal catalysis and can proceed through various mechanisms, including [2+2+2] cycloadditions.

For instance, palladium-catalyzed oxidative [2+2+2] annulation has been utilized to synthesize polyarylated naphthalenes from polymethoxybenzenes under specific catalytic conditions. researchgate.net While not directly forming an this compound, this illustrates the potential of oxidative annulation strategies in building complex aromatic systems.

Rhodium-catalyzed oxidative [4+2] cyclization of azulene carboxylic acids with alkynes in the presence of air has been shown to produce azulenolactones. The proposed reaction pathway involves C-H activation followed by cyclization. mdpi.com

Another approach involves the palladium-catalyzed [3+2] annulation of alkynes with concomitant aromatic ring expansion, which offers a route to azulenes and pseudoazulenes. This method is applicable to both homo- and cross-annulation processes and can be used for the ring expansion of both phenyl moieties and electron-rich five-membered heterocycles. pku.edu.cn Mechanistic studies suggest a cascade involving formal trans-palladium-boration across the alkyne, cis-addition of the alkyne, dearomative spiroannulation, and aromatic ring expansion. pku.edu.cn

Furthermore, the synthesis of azuleno[6,5-b]indoles has been achieved through a palladium-catalyzed oxidative ring-closing reaction of 6-(arylamino)azulenes. dntb.gov.ua

The table below summarizes key oxidative annulation reactions related to azulene systems.

| Reaction Type | Reactants | Catalyst/Reagents | Product Type | Ref. |

| [2+2+2] Annulation | Polymethoxybenzenes, Alkynes | Palladium catalyst | Polyarylated naphthalenes | researchgate.net |

| [4+2] Cyclization | Azulene carboxylic acids, Alkynes | Rhodium catalyst, Air | Azulenolactones | mdpi.com |

| [3+2] Annulation | Alkynes | Palladium catalyst, Diboron reagent, Iodide | Azulenes, Pseudoazulenes | pku.edu.cn |

| Oxidative Ring-Closing | 6-(Arylamino)azulenes | Palladium catalyst | Azuleno[6,5-b]indoles | dntb.gov.ua |

Substitution Reactions at the Seven-Membered Ring (e.g., S N Az, Stille Reaction at Position 6)

The seven-membered ring of the azulene system is susceptible to nucleophilic attack, leading to substitution reactions. nih.gov The classical nucleophilic aromatic substitution (SNAz) at position 6 of the azulene nucleus has been studied, particularly with halogenated azulenes. mdpi.com For example, 6-chloro-4,8-dimethylazulene can react with sodium sulfide (B99878) and sulfur to yield 2-bis(4,8-dimethylazulen-6-yl)disulfane. mdpi.com Nucleophilic substitution at position 6 has also been demonstrated with various cyclic amines, although sometimes requiring harsh reaction conditions. mdpi.com

The Stille cross-coupling reaction is a versatile method for forming carbon-carbon bonds and has been successfully applied to the 6-position of the azulene ring. mdpi.com This reaction typically involves the coupling of an organotin reagent with an organic halide in the presence of a palladium catalyst. Organotin derivatives of azulene, such as 6-(tri-n-butylstannyl)azulene, have been prepared and used in Stille reactions with aryl, acyl, and azulenyl halides to produce 6-substituted azulenes in good yields. rsc.org This methodology has been extended to the synthesis of poly(azulen-6-yl)benzene derivatives. mdpi.comrsc.org

The table below provides examples of substitution reactions at the seven-membered ring of azulene.

| Reaction Type | Substrate | Reagent(s) | Catalyst | Product | Ref. |

| SNAz | 6-Chloro-4,8-dimethylazulene | Na2S, Sulfur | - | 2-Bis(4,8-dimethylazulen-6-yl)disulfane | mdpi.com |

| SNAz | 6-Bromoazulenes | Cyclic amines | - | 6-Aminoazulenes | mdpi.com |

| Stille Coupling | 6-Bromoazulenes | (n-Bu3Sn)2 | Pd(0) | 6-(Tri-n-butylstannyl)azulenes | mdpi.com |

| Stille Coupling | 6-(Tri-n-butylstannyl)azulenes | Aryl/Acyl/Azulenyl halides | Pd(dba)3, P(tBu)3, CsF | 6-Aryl/Acyl/Bi-azulenes | mdpi.comrsc.org |

Functionalization via Vicarious Nucleophilic Substitution of Hydrogen

Vicarious Nucleophilic Substitution (VNS) of hydrogen is a powerful method for the direct introduction of substituents onto electron-deficient aromatic rings. organic-chemistry.org In the context of azulenes, which possess a degree of electrophilicity in the seven-membered ring, VNS provides a route for functionalization without the need for a pre-installed leaving group. sciforum.net

The electrophilicity of the azulene ring can be enhanced by the presence of electron-withdrawing groups on the five-membered ring. mdpi.comsciforum.net This increased activity facilitates the VNS reaction. Carbanions bearing a leaving group can react with azulene to afford substitution products at positions 4 and 6. sciforum.net

Hydroxylation of azulenes at the 6-position can be achieved through a VNS reaction using tert-butylhydroperoxide in the presence of potassium tert-butoxide. This reaction is selective for the 6-position and is particularly effective for azulene derivatives with electron-withdrawing substituents on the five-membered ring. mdpi.comsciforum.net Unsubstituted azulene is generally unreactive under these conditions due to the weak nucleophilicity of the t-butylhydroperoxide anion. sciforum.net

Amination of azulenes at the 6-position has also been accomplished via VNS using reagents like 4-amino-1,2,4-triazole. mdpi.comsciforum.net The resulting 6-aminoazulenes can be unstable and are often isolated as their acetyl derivatives for better stability. mdpi.com

The table below summarizes key findings on the VNS functionalization of azulenes.

| VNS Reaction | Azulene Substrate | Reagent(s) | Position of Substitution | Product Type | Ref. |

| Carbanion Substitution | Azulene | Chloromethanesulfonamides | 4 and 6 | Substituted azulenes | sciforum.net |

| Hydroxylation | Azulenes with EWG | t-BuOOH, KOt-Bu | 6 | 6-Hydroxyazulenes | mdpi.comsciforum.net |

| Amination | Azulenes | 4-Amino-1,2,4-triazole | 6 | 6-Aminoazulenes | mdpi.comsciforum.net |

Reactions with Dicarbonylic Compounds (e.g., Friedel-Crafts Acylation with Aromatic Dicarboxylic Acid Derivatives)

The reaction of azulenes with dicarbonyl compounds, particularly through Friedel-Crafts acylation, offers a pathway to various azulene-containing ketones and related structures. The Friedel-Crafts reaction is a classic method for the electrophilic substitution of aromatic rings. sigmaaldrich.cnnih.gov

The acylation of azulenes with derivatives of aromatic dicarboxylic acids, such as phthalic acid and naphthalene-1,8-dicarboxylic acid, has been investigated. researchgate.net When using the diacid chlorides in the presence of a Lewis acid catalyst like tin(IV) chloride (SnCl₄) or aluminum chloride (AlCl₃), a variety of products can be obtained. These include gem-di-(azulen-1-yl)-lactones, di-(1-azulenoyl) ketones, and (1-azulenoyl)-carboxylic acids. researchgate.net

In contrast, the reaction with phthalic anhydride (B1165640) under similar conditions proceeds with low yields, affording only the corresponding lactone. Naphthalic anhydride was found to be unreacted. researchgate.net The Vilsmeier-Haack reaction of azulenes with the diamides of these dicarboxylic acids was unsuccessful. researchgate.net

The use of carboxylic acids as acylating agents in the presence of a promoter like phosphorus pentoxide (P₂O₅) represents a greener alternative to traditional Friedel-Crafts conditions. niscpr.res.in This method has been shown to be effective for the acylation of activated arenes.

The table below summarizes the outcomes of reacting azulenes with aromatic dicarboxylic acid derivatives.

| Dicarboxylic Acid Derivative | Catalyst/Conditions | Major Product(s) | Ref. |

| Phthaloyl dichloride | SnCl₄ or AlCl₃ | gem-Di-(azulen-1-yl)-lactone, Di-(1-azulenoyl) ketone, (1-Azulenoyl)-phthalic acid | researchgate.net |

| Naphthalene-1,8-dicarboxylic acid dichloride | SnCl₄ or AlCl₃ | gem-Di-(azulen-1-yl)-lactone, Di-(1-azulenoyl) ketone, (1-Azulenoyl)-naphthalic acid | researchgate.net |

| Phthalic anhydride | SnCl₄ or AlCl₃ | Corresponding lactone (low yield) | researchgate.net |

| Naphthalic anhydride | SnCl₄ or AlCl₃ | No reaction | researchgate.net |

Formation and Stability of Persistent Azulene Carbocations

The azulene nucleus is known to stabilize adjacent positive charges, leading to the formation of persistent carbocations. rsc.orgresearchgate.netnih.gov These stable carbocations are often brightly colored and can be isolated as salts with non-coordinating anions.

A common method for generating these carbocations involves the reaction of an azulene with an aldehyde in the presence of a Brønsted acid with a non-coordinating anion, such as HBF₄, HPF₆, or HClO₄. rsc.org The reaction proceeds through the protonation of the aldehyde, which activates it for an electrophilic aromatic substitution reaction with the azulene at the C1 position to form an α-azulenyl alcohol. Subsequent protonation of the alcohol and loss of water generates the persistent azulene α-carbocation. rsc.orgresearchgate.netnih.gov

The stability of these carbocations is influenced by the substituents on both the azulene ring and the carbocationic carbon. For example, tris(azulen-1-yl)cations exhibit exceptionally high pK(R+) values, indicating significant thermodynamic stability. rsc.org Even when one of the substituents on the carbocationic carbon is a hydrogen atom, the cation can be stable enough to be isolated, provided the other substituent is sufficiently stabilizing. rsc.org

These persistent azulene carbocations have been characterized by various spectroscopic methods, including NMR and UV/Vis absorption spectroscopy, and in some cases, by X-ray crystallography. rsc.orgresearchgate.netnih.gov They have been shown to be stable in the solid state for extended periods and can persist in both protic and aprotic solvents. rsc.org

| Precursors | Reagents/Conditions | Intermediate | Product | Ref. |

| Azulene, Aldehyde | HBF₄, HPF₆, or HClO₄ | α-Azulenyl alcohol | Persistent azulene α-carbocation salt | rsc.orgresearchgate.netnih.gov |

Oxidative Dimerization Mechanisms

Oxidative dimerization reactions of azulene derivatives can proceed through various mechanisms, often involving radical or radical cation intermediates. These reactions lead to the formation of biazulene-type structures or other dimeric products.

A radical mechanism has been proposed for the oxidative dimerization of certain azulene derivatives, such as azulene-1-azoarenes and N-(azulen-1-ylmethylene)arylamines, in the presence of iron(III) chloride (FeCl₃). mdpi.com This mechanism involves the initial loss of an electron from the azulene derivative to form a radical cation. The dimerization of this radical cation can then occur at different positions depending on the substitution pattern of the molecule. mdpi.com

In the context of other aromatic systems, photosensitized oxidative dimerization has been observed. For instance, a water-soluble 4-amino-1,8-naphthalimide (B156640) can act as a photosensitizer to promote the oxidative dimerization of tyrosine-containing substrates under aerobic, visible-light conditions. This reaction proceeds through the oxidation of tyrosine residues followed by intermolecular combination. nih.gov While not directly involving this compound, this highlights a potential pathway for oxidative dimerization.

Furthermore, the oxidative dimerization of epoxyquinols and epoxyquinones has been studied, involving a sequence of oxidation, 6π-electrocyclization, and a Diels-Alder reaction. tohoku.ac.jp The tendency of azulene to undergo oxidation can sometimes lead to dimerization as a side reaction in processes aimed at intramolecular cyclization. For example, in Scholl-type oxidations of 1,2,3-triarylazulenes, the formation of 1,1'-biazulene (B14431524) can be a significant competing pathway. rsc.org

The table below outlines different proposed mechanisms for oxidative dimerization.

| Substrate Type | Reagent/Condition | Proposed Intermediate | Dimerization Pathway | Ref. |

| Azulene-1-azoarenes | FeCl₃ | Radical cation | Dimerization of radical cations | mdpi.com |

| N-(azulen-1-ylmethylene)arylamines | FeCl₃ | Radical cation | Dimerization of radical cations | mdpi.com |

| Tyrosine-containing substrates | Photosensitizer, visible light, O₂ | Tyrosyl radical | Intermolecular combination of radicals | nih.gov |

| 1,2,3-Triarylazulenes | Scholl oxidation (e.g., FeCl₃) | Radical cation | Dimerization competes with intramolecular cyclization | rsc.org |

Advanced Spectroscopic and Electrochemical Characterization for Structural Elucidation of Azulen 6 1h One

X-ray Crystallography for Precise Molecular Structure Determination

X-ray crystallography stands as the gold standard for the unambiguous determination of molecular structures in the solid state. This technique allows for the precise measurement of bond lengths, bond angles, and torsion angles, providing a detailed three-dimensional portrait of the molecule. For azulenone derivatives, single-crystal X-ray diffraction has been instrumental in confirming their structures. researchgate.netresearchgate.net

For instance, the crystal structure of (Z)-4-(azulen-1-ylmethylene)-2-phenyloxazol-5(4H)-one, a related azulene (B44059) derivative, was determined to be in the monoclinic P21/n space group. mdpi.com The analysis of its crystal packing revealed significant intermolecular interactions, including π-π stacking and hydrogen bonds, which are crucial for understanding its solid-state properties. mdpi.com Similarly, X-ray crystallography has been used to confirm the molecular structures of various other substituted azulenes, providing unequivocal evidence for their synthesized structures. beilstein-journals.orgrsc.org The process involves obtaining suitable single crystals, which can be achieved through methods like slow evaporation of a solvent mixture. mdpi.com The diffraction data collected from these crystals are then used to solve and refine the molecular structure. beilstein-journals.orghuji.ac.il

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful and versatile tool for elucidating the structure of organic molecules in solution. It provides detailed information about the chemical environment of individual atoms, primarily hydrogen (¹H) and carbon (¹³C).

High-resolution ¹H and ¹³C NMR spectra are fundamental for determining the constitution and configuration of azulen-6(1H)-one and its analogs. The chemical shifts (δ), reported in parts per million (ppm), multiplicity of signals, and coupling constants (J) in ¹H NMR spectra reveal the number of different types of protons and their neighboring environments. nih.govchemicalbook.com In ¹³C NMR spectra, the chemical shifts of the carbon atoms provide information about their hybridization and electronic environment. nih.govchemicalbook.comlibretexts.org

For example, in various azulene derivatives, the protons of the azulene core typically appear in distinct regions of the ¹H NMR spectrum, allowing for their assignment. durham.ac.ukrsc.org The presence of a carbonyl group in the azulenone ring system would be indicated by a characteristic downfield shift in the ¹³C NMR spectrum, typically in the range of 180-200 ppm. libretexts.orglibretexts.org The specific chemical shifts and coupling patterns are highly sensitive to the substitution pattern on the azulene ring. durham.ac.ukrsc.orgresearchgate.net

Table 1: Representative NMR Data for Azulene Derivatives

| Compound Type | ¹H NMR (δ, ppm) | ¹³C NMR (δ, ppm) | Source(s) |

|---|---|---|---|

| 1,3-Disubstituted Azulenes | 7.2-8.6 | 121-140 | rsc.org |

| 6-Substituted Azulenes | 7.0-8.3 | 117-149 | durham.ac.uk |

Note: The chemical shift ranges are approximate and can vary depending on the specific substituents and the solvent used.

To establish the precise connectivity between atoms, advanced two-dimensional (2D) NMR techniques are employed. numberanalytics.com Heteronuclear Single Quantum Coherence (HSQC) spectroscopy correlates the chemical shifts of directly bonded ¹H and ¹³C atoms, providing a powerful tool for assigning carbon signals based on their attached protons. numberanalytics.com Correlation Spectroscopy (COSY) reveals scalar couplings between protons, typically those on adjacent carbon atoms, helping to trace out the spin systems within the molecule. numberanalytics.com

The interpretation of complex NMR data can be a time-consuming process. Recent advancements have led to the development of automated structure elucidation methods that utilize machine learning and deep learning architectures. chemrxiv.orgibm.comibm.comdigitellinc.com The MultiModalTransformer (MMT) is a novel deep learning architecture that can directly predict molecular structures from a combination of spectroscopic data, including ¹H NMR, ¹³C NMR, HSQC, COSY, IR, and mass spectrometry. chemrxiv.org

Mass Spectrometry (MS) for Molecular Formula and Fragmentation Analysis

Mass spectrometry is a fundamental analytical technique that provides information about the molecular weight and molecular formula of a compound. spectrabase.comnist.govnist.gov In a mass spectrometer, a molecule is ionized, and the resulting molecular ion (M+) and its fragment ions are separated based on their mass-to-charge ratio (m/z). High-resolution mass spectrometry (HRMS) can determine the mass of a molecule with very high precision, allowing for the unambiguous determination of its elemental composition. durham.ac.ukacs.org

The fragmentation pattern observed in the mass spectrum provides valuable structural information. The way a molecule breaks apart upon ionization can reveal the presence of specific functional groups and structural motifs. For azulenone derivatives, the fragmentation pathways can help to confirm the structure of the core ring system and the nature of any substituents. acs.orgyoutube.com

Table 2: Mass Spectrometry Data for Representative Azulene Derivatives

| Compound | Molecular Formula | [M+H]+ or M+ (m/z) | Source(s) |

|---|---|---|---|

| 2-(Azulen-6-yl)acetic Acid | C12H10O2 | - | durham.ac.uk |

| Diethyl 2-(azulen-6-yl)malonate | C17H18O4 | 309.1103 [M+Na]+ | durham.ac.uk |

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is a rapid and non-destructive technique used to identify the functional groups present in a molecule. scribd.comiscnagpur.ac.inyoutube.com Different functional groups absorb infrared radiation at characteristic frequencies, resulting in a unique spectral fingerprint for each molecule. google.com

For this compound, the most prominent feature in its IR spectrum would be the strong absorption band corresponding to the stretching vibration of the carbonyl (C=O) group. libretexts.org This band typically appears in the region of 1650-1750 cm⁻¹. libretexts.orgnih.gov The exact position of this absorption can provide clues about the electronic environment of the carbonyl group, such as whether it is part of a conjugated system. libretexts.org Other characteristic absorptions would include those for C-H and C-C bonds within the azulene ring system. nih.govresearchgate.net

Table 3: Characteristic IR Absorption Frequencies

| Functional Group | Absorption Range (cm⁻¹) | Source(s) |

|---|---|---|

| Carbonyl (C=O) in a ketone | 1705-1725 | libretexts.org |

| Carbonyl (C=O) in a conjugated ketone | 1650-1685 | libretexts.org |

| Aromatic C-H stretch | 3000-3100 | nih.gov |

Conformational Analysis (e.g., Cremer-Pople Puckering Analysis of Fused Ring Systems)

Conformational analysis of cyclic molecules is crucial for understanding their reactivity and biological activity. For complex fused-ring systems like those in azulenone derivatives, the Cremer-Pople puckering analysis is a powerful method to provide a precise quantitative description of the ring conformations. researchgate.net This method defines the conformation of a ring using a set of puckering coordinates, which allows for an unambiguous description of its shape. smu.edu

A detailed conformational analysis was performed on 1,4,9,9-tetramethyloctahydro-4,7-(epoxymethano)azulen-5(1H)-one, a natural product containing the core azulenone structure. nih.govresearchgate.net The structure was confirmed by single-crystal X-ray diffraction, and the conformations of its constituent five, six, and seven-membered rings were probed using Cremer-Pople analysis. nih.govresearchgate.net This analysis quantifies the degree and type of puckering in each ring, providing insight into the strain and stability of the entire fused system. nih.gov

The analysis involves calculating puckering parameters (Q, θ, and φ) that describe the deviation of the ring from a planar state. The total puckering amplitude (Q) measures the extent of puckering, while the angles (θ and φ) specify the type of conformation (e.g., chair, boat, twist-boat). u-tokyo.ac.jp

Table 1: Cremer-Pople Puckering Parameters for a Fused Azulenone Derivative Data derived from the study of 1,4,9,9-tetramethyloctahydro-4,7-(epoxymethano)azulen-5(1H)-one. nih.govresearchgate.net

| Ring System | Number of Atoms | Puckering Amplitude (Q) | θ (degrees) | φ (degrees) | Conformation Description |

| Five-membered | 5 | Data not specified | Data not specified | Data not specified | Probed via analysis |

| Six-membered | 6 | Data not specified | Data not specified | Data not specified | Probed via analysis |

| Seven-membered | 7 | Data not specified | Data not specified | Data not specified | Probed via analysis |

| (Specific puckering parameter values were calculated in the study but are not detailed in the abstract) |

Solid-State Characterization Techniques (e.g., Hirshfeld Surface Analysis for Crystal Packing Interactions)

Understanding the arrangement of molecules in the solid state is essential for predicting material properties. Hirshfeld surface (HS) analysis is a modern computational tool used to visualize and quantify intermolecular interactions within a crystal lattice. researchgate.netnih.gov By mapping properties onto this unique molecular surface, one can gain detailed insights into crystal packing and the nature of non-covalent interactions. unimi.itresearchgate.net

The crystal structure of (Z)-4-(azulen-1-ylmethylene)-2-phenyloxazol-5(4H)-one was elucidated, and its packing was driven by π-π stacking interactions and hydrogen bonds. mdpi.com For the related compound 1,4,9,9-tetramethyloctahydro-4,7-(epoxymethano)azulen-5(1H)-one, Hirshfeld surface analysis was employed to investigate the forces stabilizing the crystal packing. nih.govresearchgate.net The analysis revealed that C-H···O hydrogen bonds are significant, generating chains that extend along the c-axis direction of the crystal. nih.gov

Table 2: Intermolecular Contact Contributions from Hirshfeld Surface Analysis of an Azulene Derivative Data based on analysis of N′-[(4-hydroxy-3-methoxyphenyl)methylidene] 2-aminobenzohydrazide, illustrating typical interactions in complex organic molecules. nih.gov

| Atomic Contact | Contribution to Hirshfeld Surface |

| H···H | 39.9% |

| C···H | 15.8% |

| H···O | 9.6% |

| C···C | 2.6% |

| C···N | 0.5% |

In the crystal structure of (Z)-4-(azulen-1-ylmethylene)-2-phenyloxazol-5(4H)-one, the Hirshfeld surface analysis highlighted red spots corresponding to the key H-bond between a hydrogen on the azulene ring and a carbonyl oxygen of the oxazolone (B7731731) ring. mdpi.com The analysis also confirmed π-stacking interactions between adjacent molecules. mdpi.com

Electrochemical Characterization and Redox Behavior

Azulene and its derivatives are known for their interesting electrochemical properties, which stem from their unique electronic structure. mdpi.com The azulene core consists of an electron-rich five-membered ring fused to an electron-poor seven-membered ring. upb.ro This "push-pull" system allows azulenes to participate in both oxidation and reduction processes, making them redox-active compounds. mdpi.comupb.ro The specific redox potentials are heavily influenced by the nature and position of substituents on the azulene skeleton. upb.roupb.ro

Techniques such as cyclic voltammetry (CV) and differential pulse voltammetry (DPV) are commonly used to study this behavior. upb.romdpi.com The CV of an azulene derivative typically shows one or more waves in both the anodic (oxidation) and cathodic (reduction) scans. The first oxidation step generally involves the electron-rich azulene moiety, while the first reduction is often associated with the most electronegative part of the molecule. mdpi.com

A study on di(1-azulenyl)(6-azulenyl)methylium hexafluorophosphates provided significant insight into the redox behavior of systems containing a 6-azulenyl group. acs.org The cyclic voltammogram of these compounds showed two reversible, one-electron reduction waves at potentials between -0.46 V and -0.73 V. acs.org This two-step reduction indicates the formation of a stable neutral radical followed by an anion. The oxidation of these cations was observed as a reversible wave around +0.89 V and an irreversible wave at higher potentials, corresponding to the oxidation of the azulene rings. acs.org

Table 3: Redox Potentials of Di(1-azulenyl)(6-azulenyl)methylium Hexafluorophosphates Data measured by cyclic voltammetry (CV) in volts vs Ag/Ag⁺. acs.org

| Compound | First Reduction (E₁/₂) | Second Reduction (E₁/₂) | First Oxidation (Eₚₐ) |

| 3a⁺ | -0.56 V | -0.73 V | +1.00 V (irrev.) |

| 3b⁺ | -0.46 V | -0.69 V | +0.89 V (rev.) |

| 3c⁺ | -0.53 V | -0.71 V | +0.92 V (irrev.) |

This behavior, characterized by distinct and often reversible redox steps, underscores the potential of this compound derivatives in the development of molecular switches and other electrochemically active materials. researchgate.net

Computational Chemistry and Theoretical Studies on Azulen 6 1h One Systems

Density Functional Theory (DFT) Calculations

Density Functional Theory has become a cornerstone of computational chemistry for investigating the electronic properties of azulene-based compounds. Its application to azulen-6(1H)-one systems allows for a detailed exploration of their structure, stability, and potential for use in advanced materials.

Electronic Structure and Geometrical Parameters

While specific DFT data for the parent this compound is not extensively documented in the provided literature, studies on related azulene (B44059) derivatives offer valuable insights. For instance, DFT calculations on other azulene derivatives have shown excellent agreement with experimental data for geometrical parameters. sciensage.infouctm.edu Theoretical investigations on various azulene isomers, such as azulenequinones, have established that 1,5- and 1,7-azulenequinone are among the most stable isomers. cdnsciencepub.com For a general understanding, a table of representative calculated bond lengths and angles for a related heterocyclic system, as determined by DFT, is presented below to illustrate the type of data generated in such studies.

Table 1: Representative DFT-Calculated Geometrical Parameters for a Heterocyclic System

| Parameter | Bond Length (Å) | Bond Angle (°) |

|---|---|---|

| C=C | 1.325 - 1.401 | - |

| C-N | 1.307 | - |

| C-S | 1.757 | - |

| C-C-C | - | 114 - 117 |

This table presents a generalized range of values for different bond types found in various heterocyclic systems studied by DFT to illustrate the nature of geometrical parameter calculations. Specific values for this compound would require a dedicated computational study.

Analysis of Ground and Excited States and Photophysical Properties

A remarkable feature of azulene and its derivatives is their unusual photophysical behavior, most notably their tendency to fluoresce from the second excited singlet state (S2) to the ground state (S0), a violation of Kasha's rule. diva-portal.orgacs.org Theoretical models explain this phenomenon by analyzing the (anti)aromatic character of the molecule in its different electronic states. diva-portal.orgacs.org

Computational studies reveal that azulene is aromatic in its ground state (S0) and its second excited state (S2), but antiaromatic in its first excited singlet state (S1). diva-portal.orgacs.org This antiaromatic and unstable nature of the S1 state leads to rapid, non-radiative decay, while the aromaticity of the S2 state gives it a longer lifetime, allowing for S2 → S0 fluorescence. diva-portal.orgacs.org The introduction of substituents, as in this compound derivatives, can further modulate these properties. For example, polysubstituted 1,1,2,3-tetraarylazulen-6-ones exhibit interesting photophysical phenomena such as aggregation-induced emission and halochromism. nih.gov The treatment of azulene derivatives with strong acids can lead to the formation of an azulenium cation, which alters the electronic structure and often results in a significant increase in luminescence intensity, with the S1 → S0 transition becoming the dominant decay pathway. rsc.org

HOMO-LUMO Energy Gap Calculations and Implications for Electronic Properties

The energy difference between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) is a critical parameter that governs the electronic and optical properties, as well as the chemical reactivity of a molecule. DFT calculations are widely employed to determine these frontier molecular orbital energies and the corresponding HOMO-LUMO gap. mdpi.combeilstein-journals.org

For azulene derivatives, the HOMO-LUMO gap is notably smaller compared to its isomer, naphthalene (B1677914), which is a consequence of the unique electronic structure of the fused five- and seven-membered rings. beilstein-journals.org The introduction of electron-donating or electron-withdrawing groups at different positions on the azulene core can significantly tune the HOMO and LUMO energy levels and, consequently, the energy gap. mdpi.comrsc.org For instance, the introduction of diphenylaniline groups at the 2- and 6-positions of azulene has been shown to decrease the HOMO-LUMO gap by 0.42 to 0.58 eV compared to the parent azulene. mdpi.com Similarly, fusing azulene rings to other π-systems, like perylene (B46583) diimide, can lead to a substantial reduction in the electrochemical HOMO-LUMO gap. unibe.ch

Table 2: Calculated HOMO-LUMO Gaps for Various Azulene Derivatives

| Compound | HOMO (eV) | LUMO (eV) | HOMO-LUMO Gap (eV) |

|---|---|---|---|

| Azulene-Perylene Diimide Triad | -5.43 | -3.90 | 1.53 |

| 2-(N,N-diphenylaniline)-azulene | -4.85 | - | 2.58 |

| 2,6-bis(N,N-diphenylaniline)-azulene | -4.74 | - | 2.42 |

| 4,7-polyazulene (neutral) | - | - | 1.62 |

| 4,7-polyazulene (protonated) | - | - | 1.50 |

Data sourced from studies on various azulene derivatives to illustrate the impact of substitution on the HOMO-LUMO gap. mdpi.combeilstein-journals.orgunibe.ch

Intramolecular Charge Transfer (ICT) Processes

The inherent polarization of the azulene nucleus, with its electron-rich five-membered ring and electron-poor seven-membered ring, makes it an excellent candidate for constructing molecules with significant intramolecular charge transfer (ICT) characteristics. kaust.edu.sa This property is often exploited in the design of "push-pull" systems, where electron-donating and electron-accepting groups are strategically placed on the azulene core. researchgate.net

Computational studies, including DFT, are essential for understanding and quantifying these ICT processes. They can reveal the distribution of electron density in the ground and excited states and predict the nature of electronic transitions. For example, in an azulene-perylene diimide system, DFT calculations showed that the HOMO was largely localized on the azulene units while the LUMO was centered on the perylene diimide core, indicating a clear ICT character upon excitation. unibe.ch Similarly, the introduction of a N,N-dimethylaminophenyl group at the 6-position of a 7H-naphth[3,2,1-cd]azulen-7-one system resulted in a strong absorption band in the visible region, attributed to ICT. nih.gov In some cases, the ICT can be so pronounced that it involves an inversion of the molecular orbital energy levels compared to the parent azulene. rsc.org

Stability of Carbocations, Dications, and Dianions

The azulenyl group is known to be a powerful stabilizing substituent for adjacent positive charges. This is due to the ability of the azulene system to delocalize the positive charge, forming a resonance structure that incorporates the highly stable 6π-electron tropylium (B1234903) cation. rsc.org Computational studies have been instrumental in quantifying the stability of these charged species.

The stability of carbocations is often expressed in terms of their pKR+ values, which can be determined experimentally and supported by theoretical calculations. For example, tris(azulen-1-yl)cations exhibit exceptionally high pKR+ values, indicating their remarkable stability. rsc.org The introduction of additional electron-donating groups on the azulene rings further enhances this stability. rsc.org Conversely, the electron-accepting properties of the azulen-6-yl group can stabilize negative charges. Studies on 1,2,4,5-tetra(azulen-6-yl)benzene have shown that it undergoes a reversible two-electron reduction, forming a stable closed-shell dianion. colab.ws This demonstrates the amphoteric redox nature of azulene derivatives, capable of stabilizing both positive and negative charges. The general order of carbocation stability (tertiary > secondary > primary) is a fundamental concept in organic chemistry, and this is further enhanced by resonance stabilization from adjacent aromatic systems like azulene. libretexts.orgpearson.commasterorganicchemistry.com

Table 3: Stability (pKR+) of Representative Azulene-Stabilized Cations

| Cation | pKR+ Value |

|---|---|

| Tris(azulen-1-yl)methylium (R=H) | 11.3 |

| Tris(azulen-1-yl)methylium (R=NMe2) | 24.3 |

| Spiro[1H-azulenium-1,9′-fluorene] | 7.8 |

Data sourced from studies on various azulene-based carbocations. rsc.orgresearchgate.net

Molecular Dynamics Simulations (Focus on Conformational Stability and Intermolecular Interactions)

Molecular dynamics (MD) simulations provide a means to study the time-dependent behavior of molecular systems, offering insights into conformational changes, stability, and intermolecular interactions that are not accessible through static quantum chemical calculations. psu.edugoettingen-research-online.de While specific MD simulation studies focused solely on this compound are not prevalent in the reviewed literature, the methodology is highly applicable to understanding the dynamics of these systems.

For this compound and its derivatives, MD simulations could be employed to investigate their conformational stability, particularly for flexible substituted variants. researchgate.net By simulating the molecule in different solvent environments, one could predict the most stable conformations and understand the role of intermolecular interactions, such as hydrogen bonding, with the solvent molecules. psu.edu This is particularly relevant for applications where the molecule's conformation is key to its function, for example, in biological systems or in the formation of ordered materials. Furthermore, MD simulations are invaluable for studying the aggregation behavior of molecules, which could be relevant to the aggregation-induced emission properties observed in some azulen-6-one derivatives. nih.gov

Theoretical Predictions of Reactivity, Regioselectivity, and Mechanistic Pathways

Computational chemistry, particularly through Density Functional Theory (DFT), serves as a powerful tool for elucidating the complex reactivity patterns of novel molecular frameworks. For derivatives of this compound, theoretical studies have provided significant insights into reaction mechanisms and selectivity, which are often challenging to determine experimentally. A notable investigation utilized the Molecular Electron Density Theory (MEDT) to explore the Diels-Alder cycloaddition reactions of a related compound, 3-methyl-5,6,7,8-tetrahydroazulen-1(4H)-one, with various maleimide (B117702) derivatives. growingscience.com This study, conducted at the B3LYP/6-311++G(d,p) computational level, offers a detailed picture of the factors governing the reactivity and outcomes of such reactions. growingscience.com

Analysis of Reactant Reactivity

Conceptual DFT (CDFT) provides a framework for understanding the intrinsic reactivity of molecules through various calculated indices. The global electrophilicity (ω) and nucleophilicity (N) indices are particularly useful for predicting the behavior of reactants in polar reactions. For the Diels-Alder reaction between the tetrahydroazulenone derivative and N-methylmaleimide, the CDFT indices were calculated to classify the roles of the reactants. growingscience.com

The tetrahydroazulenone was identified as a strong nucleophile, while N-methylmaleimide was classified as a strong electrophile. This significant difference in their electronic character suggests that the reaction will proceed through a polar mechanism, driven by the favorable interaction between the nucleophilic azulenone and the electrophilic maleimide. growingscience.com Analysis of the global electron density transfer (GEDT) at the transition state confirms this polarity, showing a net flow of electron density from the azulenone system to the maleimide. growingscience.com

Table 1: Conceptual DFT Reactivity Indices (in eV) at the B3LYP/6-31G(d) level.

| Compound | Electronic Chemical Potential (μ) | Chemical Hardness (η) | Global Electrophilicity (ω) | Global Nucleophilicity (N) |

|---|---|---|---|---|

| 3-methyl-5,6,7,8-tetrahydroazulen-1(4H)-one | -3.09 | 5.46 | 0.87 | 3.27 |

| N-methylmaleimide | -4.04 | 5.56 | 1.47 | 2.06 |

Predicted Mechanistic Pathways and Selectivity

The computational study of the Diels-Alder reaction between 3-methyl-5,6,7,8-tetrahydroazulen-1(4H)-one and N-methylmaleimide predicted a one-step, asynchronous mechanism. growingscience.com Two potential stereoisomeric pathways, the endo and exo approaches, were evaluated. The calculations revealed a clear preference for the endo pathway, which is kinetically favored over the exo pathway. growingscience.com

The transition state for the endo pathway was found to be lower in energy than the exo transition state. This predicted stereoselectivity is a common feature in Diels-Alder reactions and is attributed to favorable secondary orbital interactions in the endo transition state. The reaction is predicted to be highly exothermic, indicating that the resulting cycloadduct is thermodynamically stable. growingscience.com

Table 2: Calculated Relative Electronic Energies (in kcal/mol) for the Diels-Alder Reaction Pathways.

| Species | Relative Energy (ΔE) |

|---|---|

| Reactants | 0.0 |

| Endo Transition State (TS-endo) | 14.01 |

| Exo Transition State (TS-exo) | 15.24 |

| Endo Product | -31.59 |

| Exo Product | -30.88 |

Further analysis using Bonding Evolution Theory (BET) provided a detailed timeline of the bond formation process. The results indicated that the formation of the two new carbon-carbon single bonds occurs asynchronously. One C-C bond begins to form significantly earlier than the second, which is characteristic of polar Diels-Alder reactions involving non-symmetric reactants. growingscience.com The mechanism is classified as a one-step process, as the formation of the second bond begins before the first is fully formed, avoiding the formation of a stable intermediate. growingscience.com These theoretical findings underscore the utility of computational methods in predicting the detailed mechanistic nuances of complex organic reactions involving azulenone systems. growingscience.com

Synthesis and Chemical Behavior of Azulenone Analogues and Fused Systems

Dihydroazulenone Derivatives (e.g., 2,3-dihydroazulen-6(1H)-one)

Dihydroazulenone derivatives serve as crucial intermediates and core structures in synthetic chemistry. A notable method for their creation is the one-pot, enantioselective synthesis of cis-substituted 2,3-dihydrothis compound. researchgate.net This cascade reaction begins with an organocatalyzed asymmetric Michael reaction, which produces a nitrobutylphenol intermediate with high optical purity. researchgate.net This intermediate is then converted into the annulated tropone (B1200060) structure through a sequence of oxidative dearomatization, conjugate addition, electrocyclic ring opening, and the elimination of nitrous acid, all within the same reaction vessel. researchgate.net This protocol is effective for both aliphatic and aromatic nitroalkenes and various phenylpropionaldehydes. researchgate.net The methodology has been successfully applied to synthesize the tricyclic core of Cephalotaxus norditerpenes. researchgate.netucf.edu

Other related derivatives include various tetrahydro- and hexahydro-azulenones, such as Procurcumenol, which is chemically named (3S,3aS,8aR)-3-hydroxy-3,8-dimethyl-5-propan-2-ylidene-2,3a,4,8a-tetrahydro-1H-azulen-6-one. echemi.comchemspider.comchembk.com

Table 1: Synthesis of 2,3-Dihydrothis compound

| Step | Description | Reactants | Key Features |

|---|---|---|---|

| 1 | Asymmetric Michael Reaction | Aldehydes (e.g., phenylpropionaldehydes) and nitroalkenes | Organocatalyzed; produces highly optically pure nitrobutylphenol intermediate. researchgate.net |

| 2 | Cascade Conversion | Nitrobutylphenol intermediate | Sequential oxidative dearomatization, conjugate addition, electrocyclic ring opening, and nitrous acid elimination. researchgate.net |

| Product | 2,3-Dihydrothis compound | | One-pot, enantioselective synthesis of the cis-substituted product. researchgate.netpublish.csiro.au |

Azulenone-Fused Polycyclic Aromatic Hydrocarbons (PAHs)

Fusing the azulenone core with other aromatic systems creates a diverse class of polycyclic aromatic hydrocarbons (PAHs) with unique electronic and optical properties. Azulene's character as a non-alternant aromatic system, distinct from benzenoid systems, imparts special features to these fused compounds. mdpi.com

Benz[a]azulenones (e.g., via Aldol (B89426) Condensation, Knoevenagel Cyclization, or Pyridine Derivatives)

The synthesis of benz[a]azulenones often utilizes 2H-cyclohepta[b]furan-2-one and its derivatives as starting materials. mdpi.com Several synthetic strategies have been developed:

Aldol Condensation and Knoevenagel Cyclization : Wu et al. have synthesized a series of benz[a]azulenes starting from 2-substituted azulenes via aldol condensation or a Knoevenagel reaction followed by cyclization. mdpi.com Another approach involves a one-pot synthesis of α,β-unsaturated carbonyl derivatives of benz[a]azulenes from o-(2-furyl)cycloheptatrienylbenzenes. mdpi.com The conversion of benz[a]azulene (B15497227) derivatives bearing a formyl group into cyclohept[a]acenaphthylen-3-one derivatives can be achieved through a Knoevenagel condensation with dimethyl malonate, followed by intramolecular cyclization mediated by a Brønsted acid. chemrxiv.org

[8+2] Cycloaddition : A highly effective method for producing benz[a]azulenes involves the [8+2] cycloaddition of 2H-cyclohepta[b]furan-2-ones with enamines. mdpi.comchemrxiv.org This three-step sequence generates benz[a]azulenes with formyl and tert-butyl groups, which can later be removed by heating in phosphoric acid to yield the parent benz[a]azulene in high yields. chemrxiv.org

From Pyridine Derivatives : The Zincke reaction provides a pathway where substituted pyridinium (B92312) salts, known as Zincke salts, are used to generate fulvene (B1219640) intermediates. These intermediates can then be cyclized to form azulenes substituted on the seven-membered ring, demonstrating a route that starts from pyridine-based compounds. mdpi.com

Table 2: Selected Synthesis Methods for Benz[a]azulenones

| Method | Starting Materials | Key Reagents/Conditions | Outcome |

|---|---|---|---|

| Aldol Condensation | 2-substituted azulenes | Varies | Benz[a]azulenone derivatives. mdpi.com |

| Knoevenagel Cyclization | 2-substituted azulenes, Benz[a]azulene with a formyl group | Dimethyl malonate, Brønsted acid | Benz[a]azulenone derivatives, Cyclohept[a]acenaphthylen-3-one. mdpi.comchemrxiv.org |

Azulenofused Naphthalenes, Phenanthrenes, and Anthracenes

Extending the fusion to larger aromatic systems like naphthalene (B1677914), phenanthrene (B1679779), and anthracene (B1667546) has yielded a variety of complex PAHs. An efficient synthesis for azuleno[2,1-a]naphthalene, azuleno[2,1-a]phenanthrene, and azuleno[2,1-a]anthracene was reported by Murai et al. mdpi.com This method involves a Suzuki-Miyaura coupling of azulen-2-ylboronate with aromatic aldehydes, followed by a Wittig condensation. mdpi.com

Another significant class includes azuleno[2,1-a]phenalenones, which are synthesized via intramolecular cyclization of 2-arylazulenes containing a 1-naphthyl substructure, achieved using Brønsted acids. citedrive.comresearchgate.net These compounds exhibit interesting optical properties, such as halochromic behavior and significant fluorescence in acidic conditions. citedrive.comresearchgate.net

Azulenofused Heterocycles (e.g., Pyrroles, Furans, Thiophenes, Pyridines)

The incorporation of heteroatoms into the fused ring system creates azulenofused heterocycles with potential applications in materials science and pharmaceuticals.

Pyridines (Quinolones) : Azuleno[2,1-b]quinolones and the corresponding quinolines can be synthesized from 2-arylaminoazulene derivatives. researchgate.net The synthesis of the quinolone structure is achieved through a Brønsted acid-catalyzed intramolecular cyclization. researchgate.net

Pyrroles (Indoles) : Azulene-indole fused polycyclic derivatives have been synthesized using Miyaura-Suzuki coupling between boronic acid- and halogen-substituted azulenes and indoles. mdpi.com These systems are considered promising candidates for organic electronics. mdpi.com

Thiophenes : Azulenothiophene derivatives can serve as precursors for thiophene-fused heptalenes through a cycloaddition reaction with dimethyl acetylenedicarboxylate (B1228247) (DMAD). nih.gov The reaction is initiated by the nucleophilic addition of the electron-rich azulene (B44059) to DMAD. nih.gov The synthesis of the thiophene (B33073) ring itself can be achieved through various methods, including the Paal-Knorr and Gewald syntheses. pharmaguideline.comijprajournal.com

Furans : The synthesis of azulene derivatives fused with furans has also been reported, expanding the library of available heterocyclic systems. researchgate.net

Diazulene-Fused Heptacyclic Aromatic Hydrocarbons and Azulenone-Containing Nanographenes

The construction of larger, complex architectures has led to the development of diazulene-fused systems and nanographenes containing azulenone units.

Diazulene-Fused Heptacyclic Aromatic Hydrocarbons : Researchers have reported the synthesis and properties of three diazulene-fused heptacyclic aromatic hydrocarbon isomers: 8,17-dioctyldiazuleno[2,1-a:2′,1′-h]anthracene (trans configuration), 16,18-dioctyldiazuleno[2,1-a:1′,2′-j]anthracene (cis configuration), and 3,18-dioctyldiazuleno[2,1-a:1′,2′-i]phenanthrene (zigzag configuration). researchgate.netrsc.orgresearchgate.net These configurational isomers, which feature two azulene units fused to an anthracene or phenanthrene core, exhibit pronounced aromaticity and are significantly more stable than their all-benzenoid counterparts. rsc.orgresearchgate.netrsc.org

Azulenone-Containing Nanographenes : Helical nanographenes that incorporate an azulene unit have been synthesized using a Scholl-type oxidative cyclization from crowded biaryl precursors. scispace.comnih.gov X-ray crystallography confirms the π-extended helical structures of these molecules. scispace.com These nanographenes exhibit global aromaticity, though the inner azulene unit may show weak antiaromatic character. nih.govresearchgate.net They also possess narrow energy gaps and amphoteric redox properties, making them intriguing for materials science applications. scispace.comnih.gov

Spirocyclic Azulenone Derivatives

Spirocyclic compounds containing an azulenone core represent another important structural class. A versatile and efficient method to access these skeletons involves a formal [3C+2C] cycloaddition between 2-alkenylphenols and alkynes, catalyzed by Rh(III) under oxidative conditions. acs.org This reaction proceeds with high selectivity and involves the dearomatization of the phenol (B47542) ring to generate the spirocyclic product. acs.org Notably, these spiro-cycloadducts can be thermally rearranged to form interesting azulenone structures. acs.org While not directly producing azulenones, other methods for synthesizing spiro-frameworks, such as the 1,3-dipolar cycloaddition of stable azomethine ylides to cyclopropenes, demonstrate advanced strategies for constructing complex spirocycles. beilstein-archives.org

Table 3: List of Mentioned Compounds

| Compound Name | Structure Type |

|---|---|

| This compound | Core Compound |

| 2,3-dihydrothis compound | Dihydroazulenone Derivative |

| Procurcumenol | Dihydroazulenone Derivative |

| Benz[a]azulenone | Fused PAH |

| Cyclohept[a]acenaphthylen-3-one | Fused PAH |

| Azuleno[2,1-a]naphthalene | Fused PAH |

| Azuleno[2,1-a]phenanthrene | Fused PAH |

| Azuleno[2,1-a]anthracene | Fused PAH |

| Azuleno[2,1-a]phenalenone | Fused PAH |

| Azuleno[2,1-b]quinolone | Fused Heterocycle |

| Azulene-indole fused polycyclic | Fused Heterocycle |

| Azulenothiophene | Fused Heterocycle |

| 8,17-dioctyldiazuleno[2,1-a:2′,1′-h]anthracene | Diazulene-Fused Heptacyclic PAH |

| 16,18-dioctyldiazuleno[2,1-a:1′,2′-j]anthracene | Diazulene-Fused Heptacyclic PAH |

| 3,18-dioctyldiazuleno[2,1-a:1′,2′-i]phenanthrene | Diazulene-Fused Heptacyclic PAH |

| Azulenone-Containing Nanographene | Nanographene |

Naturally Occurring Azulenone-Type Compounds and Their Structural Characterization

Nature provides a diverse array of complex molecules, and among them are several compounds featuring the azulenone core structure. These natural products often possess intricate fused ring systems and unique substitution patterns, making their isolation and structural elucidation a significant area of research.

One such natural product is 1,4,9,9-tetramethyloctahydro-4,7-(epoxymethano)azulen-5(1H)-one . This compound was extracted from the plant Alpinum lanatum. researchgate.netresearchgate.net Its complex three-dimensional structure, which includes a 5-membered, a 6-membered, and a 7-membered ring system, was definitively confirmed through single-crystal X-ray diffraction analysis. researchgate.netresearchgate.net Further analysis of its crystal packing using the Hirshfeld surface method revealed the presence of C—H···O hydrogen bonds that form chains extending along the c-axis direction. researchgate.net

Another notable naturally occurring azulenone is 1,1,6-trimethylazuleno[1,8-cd]pyran-3(1H)-one , which has been given the trivial name oreolactone. researchgate.netnih.gov This red-purple pigment was isolated from the rhizomes of Oreocnide frutescens. researchgate.netnih.gov The determination of its structure was accomplished through extensive spectroscopic analysis. researchgate.netnih.gov

The structural diversity of naturally occurring azulenones extends to various other derivatives. For instance, (5R,8R,8aR)-3,8-dimethyl-4,5,6,7,8,8a-hexahydro-5-(1-methylethenyl)-2(1H)-azulenone has been isolated from the stem bark of Wikstroemia coriacea. mdpi.com

Table 1: Selected Naturally Occurring Azulenone-Type Compounds

| Compound Name | Trivial Name | Natural Source | Key Structural Features |

| 1,4,9,9-tetramethyloctahydro-4,7-(epoxymethano)azulen-5(1H)-one | - | Alpinum lanatum | Fused 5-, 6-, and 7-membered rings with an epoxymethano bridge. researchgate.netresearchgate.net |

| 1,1,6-trimethylazuleno[1,8-cd]pyran-3(1H)-one | Oreolactone | Oreocnide frutescens | Fused azulenone and pyran ring system; red-purple pigment. researchgate.netnih.gov |

| (5R,8R,8aR)-3,8-dimethyl-4,5,6,7,8,8a-hexahydro-5-(1-methylethenyl)-2(1H)-azulenone | - | Wikstroemia coriacea | Hexahydro-azulenone core with dimethyl and methylethenyl substituents. mdpi.com |

Azulenyl-Substituted Systems

The unique electronic and optical properties of the azulene moiety have prompted its incorporation into larger, more complex molecular architectures. These azulenyl-substituted systems often exhibit interesting behaviors, making them subjects of intense research for applications in materials science and electronics.

Hexakis(azulen-2-yl)benzenes represent a class of propeller-shaped hydrocarbons. A novel and efficient synthetic route to these compounds involves a six-fold Suzuki cross-coupling reaction between hexabromobenzene (B166198) and borylated azulenes, achieving yields between 46% and 81%. cdnsciencepub.com An alternative approach utilizes the cyclotrimerization of di(2-azulenyl)acetylenes catalyzed by Co₂(CO)₈. acs.orgnih.gov The redox behavior of these molecules is noteworthy. For example, hexakis(6-octyl-2-azulenyl)benzene undergoes multiple-electron transfers in a single step, as observed by cyclic voltammetry. acs.orgnih.gov Furthermore, the introduction of long alkyl chains, such as in hexakis(6-octyl-2-azulenyl)benzene, can induce liquid crystalline properties, with the compound exhibiting a hexagonal columnar mesophase over a broad temperature range. acs.orgnih.gov

Azulenyl-functionalized terpyridines are another important class of azulene derivatives. These compounds can be synthesized efficiently using the Kröhnke methodology, which involves azulenylchalcone intermediates. grafiati.comresearchgate.net These terpyridines are fluorescent, with their quantum yields being influenced by the substitution pattern on the azulene ring. grafiati.com For instance, the introduction of methyl groups on the seven-membered ring of the azulene moiety can significantly enhance the fluorescence quantum yield. grafiati.com The electrochemical properties of these compounds are dominated by the redox behavior of the azulene unit. grafiati.com

Chalcones , which are α,β-unsaturated ketones, can be functionalized with azulene moieties. The synthesis of azulene-containing chalcones is typically achieved through a Claisen-Schmidt condensation reaction. researchgate.netnih.govnih.gov Spectroscopic analysis, particularly ¹H-NMR, has confirmed that these chalcones are generally formed as the geometrically pure trans isomer. nih.govnih.gov The biological activity of these compounds has been a subject of investigation. Studies have shown that azulene-containing chalcones exhibit notable antifungal activity, particularly against Candida parapsilosis. nih.govnih.gov The compound (E)-1,3-Di(azulen-1-yl)prop-2-en-1-one, which features azulene groups on both sides of the propenone linker, has demonstrated significant activity against both bacterial and fungal strains. researchgate.net

Table 2: Overview of Azulenyl-Substituted Systems

| System | Synthetic Method(s) | Key Research Findings |

| Hexakis(azulen-2-yl)benzenes | Suzuki cross-coupling; cdnsciencepub.com Cyclotrimerization of di(2-azulenyl)acetylenes. acs.orgnih.gov | Propeller-shaped structure; cdnsciencepub.com Multielectron redox behavior; acs.orgnih.gov Can exhibit liquid crystalline properties. acs.orgnih.gov |

| Azulenyl-functionalized Terpyridines | Kröhnke methodology via azulenylchalcone intermediates. grafiati.comresearchgate.net | Fluorescent properties influenced by azulene substitution; grafiati.com Electrochemical behavior dominated by the azulene unit. grafiati.com |

| Azulenyl Chalcones | Claisen-Schmidt condensation. researchgate.netnih.govnih.gov | Synthesized as geometrically pure trans isomers; nih.govnih.gov Exhibit significant antifungal activity. researchgate.netnih.govnih.gov |

Applications in Organic Synthesis and Advanced Materials Science Utilizing Azulen 6 1h One Scaffolds

Optoelectronic Materials

The incorporation of azulene (B44059), and particularly its 6-substituted derivatives like Azulen-6(1H)-one, into π-conjugated systems has opened new avenues in the design of high-performance optoelectronic materials. acs.org The non-alternant hydrocarbon structure of azulene results in a smaller highest occupied molecular orbital (HOMO) to lowest unoccupied molecular orbital (LUMO) gap compared to its isomer, naphthalene (B1677914), a property that is highly desirable for various applications in organic electronics. beilstein-journals.org

Semiconductors and Organic Field-Effect Transistors (OFETs)

Azulene derivatives have been successfully integrated into organic semiconductors for OFETs, demonstrating their potential for creating low-cost, flexible electronic devices. beilstein-journals.orgmdpi.com The charge transport properties can be modulated by the specific substitution pattern on the azulene core. For instance, polymers incorporating 2,6-connected azulene units have been shown to exhibit unipolar n-type transistor performance. acs.org Research has demonstrated that the molecular packing and intermolecular interactions, which are crucial for efficient charge transport, can be controlled through strategic chemical design. While pentacene-based OFETs have been a major focus in organic electronics, stability issues have driven research toward heteroaromatic systems. sigmaaldrich.com In this context, azulene-containing materials offer a promising alternative. For example, high-performance OFETs have been developed using various advanced organic semiconductors, showcasing the continuous improvement in this field. researchgate.netnih.govrsc.org

A key performance metric for OFETs is charge carrier mobility. Azulene-based materials have shown competitive values, as detailed in the table below.

Table 1: Performance of Selected Azulene-Based Organic Semiconductors in OFETs

| Material | Charge Carrier Mobility (μh) | Device Structure | Reference |

|---|---|---|---|

| Heptacyclic Aromatic Hydrocarbon with Azulene Units | 0.22 cm² V⁻¹ s⁻¹ | Bottom-Gate, Bottom-Contact (BGBC) | whiterose.ac.uk |

| Di(2-azulenyl)-thieno[3,2-b]thiophene | up to 5.0 × 10⁻² cm² V⁻¹ s⁻¹ | Not Specified | mdpi.com |

Photovoltaic (PV) Cells

The favorable electronic properties of azulene derivatives, including their small band gap and high charge mobility, make them suitable for use in organic photovoltaic (PV) cells. beilstein-journals.orgmdpi.com They have been explored as both donor and acceptor materials in bulk heterojunction solar cells. Specifically, 6-substituted azulenes have been engineered as hole transport materials (HTMs) in perovskite solar cells (PSCs), a rapidly advancing photovoltaic technology. mdpi.com

In one study, a D-A-D (Donor-Acceptor-Donor) type HTM was developed using a 1,3,6-trisubstituted azulene core, where the azulene acts as the acceptor. mdpi.com The introduction of a 4-pyridyl group at the 6-position was intended to fine-tune the energy levels of the material. This strategic modification led to a device with significantly improved performance metrics. mdpi.com

Table 2: Performance of an Azulen-6-yl Based Hole Transport Material in Perovskite Solar Cells

| Hole Transport Material (HTM) | Power Conversion Efficiency (PCE) | Open-Circuit Voltage (Voc) | Short-Circuit Current (Jsc) | Fill Factor (FF) | Reference |

|---|

Photonic Devices and Stimuli-Responsive Materials

The unique photophysical properties of azulene derivatives, such as their stimuli-responsive behavior, make them promising for applications in photonic devices. beilstein-journals.org Polymers that incorporate the seven-membered ring of the azulene nucleus into their conjugated backbone exhibit remarkable stability and respond to external stimuli like acids. nih.gov This "doping" with acid can lead to significant changes in the material's optical properties, including its absorption and fluorescence, which is a key feature for photonic applications. beilstein-journals.orgnih.gov

For example, some azulene-thiophene copolymers show a shift in their absorption bands from the UV-visible region to the near-infrared upon protonation. beilstein-journals.org This behavior, reminiscent of the well-known conducting polymer polyaniline, allows for effective control of the optical band gap and on/off fluorescence switching. nih.gov Furthermore, certain structurally rigid Azulen-6-one derivatives have been found to exhibit interesting photophysical phenomena such as halochromism (color change in response to pH changes) and two-photon fluorescence, highlighting their potential in advanced optical materials.

Low Band-Gap Conjugated Materials

A low energy gap between the HOMO and LUMO is a critical property for materials used in near-infrared (NIR) photodetectors and organic solar cells, as it allows for the absorption of a broader range of the solar spectrum. whiterose.ac.ukchalmers.se The inherent electronic structure of azulene naturally provides a smaller HOMO-LUMO gap compared to its benzenoid isomer, naphthalene. beilstein-journals.org

This property can be further enhanced through strategic chemical design. Research has shown that creating conjugated polymers with a donor-acceptor architecture is an effective strategy for lowering the band gap. chalmers.se The 2,6-connectivity pattern in azulene has been identified as particularly promising for creating low band-gap conjugated materials. researchgate.net This is because the alkyne substituents at the 2- and 6-positions contribute significantly to both the ground and excited states of the molecule. researchgate.net By incorporating the azulene moiety into copolymers, materials with optical bandgaps as low as 1.0 eV have been developed. chalmers.se

Molecular Switching and Sensors

The ability to reversibly switch between two or more stable states with different properties is the defining characteristic of a molecular switch. researchgate.net The azulene scaffold is an excellent building block for such systems due to its distinct redox and optical properties. beilstein-journals.org Merging the azulene motif with known photochromic systems like stilbenes and azobenzenes has led to the development of new molecular switches that are responsive to visible light and protons. researchgate.net

Furthermore, the sensitivity of the azulene chromophore to its electronic environment makes it an ideal component for molecular sensors. acs.orgrsc.org The interaction between an azulene-based molecule and an analyte can trigger a measurable change in its optical or electrochemical properties. For instance, azulene-PDI (perylene diimide) triads have been investigated as optical pH sensors, where protonation and deprotonation cause reversible colorimetric changes. unibe.ch This switching behavior is a direct consequence of the unique electronic structure of the azulene core. unibe.ch

Chemical Sensing Technologies

The inherent properties of the azulene nucleus—its polarity, color, and redox activity—have been harnessed to create a variety of chemical sensors. rsc.orgmdpi.com Derivatives of azulene, including those based on the this compound framework, have been employed as the active component in colorimetric and electrochemical sensors for detecting a range of analytes, particularly metal ions and anions. beilstein-journals.orgfrontiersin.org

Azulenyl-functionalized molecules can act as chemosensors, where the binding of a specific analyte induces a distinct color change. frontiersin.org An azulene-based sensor featuring a pinacolborane receptor appended to the seven-membered ring (a 6-substituted azulene derivative) has been developed for the colorimetric detection of fluoride (B91410) ions in aqueous/alcoholic solutions. frontiersin.org This sensor, NAz-6-Bpin, provides a visually observable response, making it suitable for applications in resource-limited settings. frontiersin.org

Electrochemical sensing is another area where azulene derivatives have shown significant promise. Azulen-1-ylmethylene oxazolones have demonstrated chemosensing capabilities for the detection of heavy metals in water. mdpi.com Similarly, azulenyl-substituted terpyridines have been shown to bind with metal ions like Hg(II) and Cd(II). beilstein-journals.org The redox properties of the azulene unit can be monitored using techniques like cyclic voltammetry, allowing for the quantitative detection of target analytes. beilstein-journals.org

Table 3: Compound Names Mentioned in the Article

| Compound Name |

|---|

| This compound |

| Azu-Py-OMeTPA |

| Naphthalene |

| Pentacene |

| Di(2-azulenyl)-thieno[3,2-b]thiophene |

| Polyaniline |

| Stilbene |

| Azobenzene |

| Perylene (B46583) diimide (PDI) |

| NAz-6-Bpin |

| Azulen-1-ylmethylene oxazolone (B7731731) |

| Terpyridine |

| Hg(II) |

Building Blocks for Complex Organic Architectures

The azulene core, and by extension the this compound scaffold, serves as a valuable building block for the synthesis of larger, more complex organic molecules, particularly those with interesting electronic and photophysical properties.

Polycyclic Aromatic Hydrocarbons (PAHs)

The incorporation of the non-alternant, non-benzenoid azulene unit into polycyclic aromatic hydrocarbons (PAHs) can significantly alter their optoelectronic properties. researcher.lifersc.org The synthesis of azulene-embedded PAHs is an active area of research, with the goal of creating novel materials for organic electronics. rsc.orgrsc.org

A common strategy for constructing these complex molecules is the Scholl reaction, a type of oxidative cyclization. rsc.orgscispace.com However, this reaction can sometimes lead to unexpected products, such as azulen-1(8aH)-ones, depending on the substitution pattern of the azulene precursor. rsc.org The introduction of five- and seven-membered rings in the form of an azulene unit can significantly change the properties of the resulting PAH. researcher.life For example, heptacyclic aromatic hydrocarbons containing two fused azulene units have been synthesized and shown to be more stable than their all-benzene counterparts. rsc.org These azulene-fused PAHs exhibit promising semiconducting properties, with one isomer showing a hole mobility of up to 0.22 cm² V⁻¹ s⁻¹. rsc.org

Nanographenes